molecular formula C14H11N5O4S B2418328 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1171032-11-3

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2418328
CAS No.: 1171032-11-3
M. Wt: 345.33
InChI Key: NRATVOUCTILVSM-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the benzo[d][1,3]dioxole moiety: This step often involves the alkylation of the oxadiazole intermediate with a benzo[d][1,3]dioxole derivative.

    Formation of the 1,2,3-thiadiazole ring: This can be synthesized via the reaction of a thioamide with a diazonium salt under acidic conditions.

    Final coupling: The final step involves coupling the intermediate with a carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzo[d][1,3]dioxole moiety or the thiadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives. Substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with various biological targets.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings and functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxylate
  • N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-thioamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4S/c1-7-12(24-19-16-7)13(20)15-14-18-17-11(23-14)5-8-2-3-9-10(4-8)22-6-21-9/h2-4H,5-6H2,1H3,(H,15,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRATVOUCTILVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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